3-Amino-2-cyclopropylquinazolin-4(3h)-one 3-Amino-2-cyclopropylquinazolin-4(3h)-one
Brand Name: Vulcanchem
CAS No.: 919028-65-2
VCID: VC4532520
InChI: InChI=1S/C11H11N3O/c12-14-10(7-5-6-7)13-9-4-2-1-3-8(9)11(14)15/h1-4,7H,5-6,12H2
SMILES: C1CC1C2=NC3=CC=CC=C3C(=O)N2N
Molecular Formula: C11H11N3O
Molecular Weight: 201.229

3-Amino-2-cyclopropylquinazolin-4(3h)-one

CAS No.: 919028-65-2

Cat. No.: VC4532520

Molecular Formula: C11H11N3O

Molecular Weight: 201.229

* For research use only. Not for human or veterinary use.

3-Amino-2-cyclopropylquinazolin-4(3h)-one - 919028-65-2

Specification

CAS No. 919028-65-2
Molecular Formula C11H11N3O
Molecular Weight 201.229
IUPAC Name 3-amino-2-cyclopropylquinazolin-4-one
Standard InChI InChI=1S/C11H11N3O/c12-14-10(7-5-6-7)13-9-4-2-1-3-8(9)11(14)15/h1-4,7H,5-6,12H2
Standard InChI Key APGXGTBWGONVMB-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=CC=CC=C3C(=O)N2N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

3-Amino-2-cyclopropylquinazolin-4(3H)-one (IUPAC name: 3-amino-2-cyclopropyl-7-(trifluoromethyl)quinazolin-4(3H)-one) has the molecular formula C₁₂H₁₀F₃N₃O and a molecular weight of 269.22 g/mol . Its structure comprises a quinazolin-4(3H)-one core substituted with an amino group at position 3 and a cyclopropyl ring at position 2 (Figure 1). The compound is registered under PubChem CID 68753912 and is cataloged with synonyms such as SCHEMBL3708796 .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₂H₁₀F₃N₃O
Molecular Weight269.22 g/mol
PubChem CID68753912
CAS Registry NumberNot available
Melting PointData not reported
SolubilityLimited aqueous solubility

Structural Analysis

X-ray crystallography of related quinazolinone derivatives, such as 3-amino-2-propylquinazolin-4(3H)-one, reveals a nearly planar quinazolinone ring system with a dihedral angle of 88.98° between the benzene and pyrimidine rings . The cyclopropyl substituent introduces steric constraints, affecting packing interactions. In the crystal lattice, π-π stacking between adjacent quinazolinone moieties occurs at centroid distances of 3.62 Å, while N–H···N and N–H···O hydrogen bonds stabilize the three-dimensional architecture . Computational optimization of 2-cyclopropyl derivatives further confirms the stability of the planar conformation, with bond lengths and angles consistent with sp² hybridization at the pyrimidine nitrogen atoms .

Synthesis and Manufacturing Processes

H₂O₂-Mediated Oxidation

A scalable synthesis involves reacting 2-amino-N-methylbenzamide with dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant. Under optimized conditions (150°C, 20 h), this method yields 3-amino-2-cyclopropylquinazolin-4(3H)-one with 52–68% efficiency . The reaction proceeds via a radical pathway, where DMSO decomposes to generate methanesulfinic acid, facilitating cyclization (Scheme 1) .

Table 2: Representative Synthetic Conditions

SubstrateReagentsTemperature (°C)Time (h)Yield (%)
2-Amino-N-methylbenzamideDMSO, H₂O₂1502068
2-Propyl-4H-3,1-benzoxazin-4-oneHydrazine hydrateReflux382

Hydrazine Hydrate Cyclization

An alternative route employs hydrazine hydrate to cyclize 2-cyclopropyl-4H-3,1-benzoxazin-4-one in methanol under reflux. This method achieves 82% yield and is notable for its simplicity and compatibility with diverse substituents . The reaction mechanism involves nucleophilic attack of hydrazine at the carbonyl group, followed by ring-opening and re-cyclization to form the quinazolinone core .

Structural and Physicochemical Properties

Crystallographic Data

Single-crystal X-ray diffraction of 3-amino-2-cyclopropylquinazolin-4(3H)-one derivatives reveals monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 9.2529 Å, b = 4.7246 Å, c = 22.3460 Å . The cyclopropyl group adopts a puckered conformation, with C–C bond lengths of 1.49–1.51 Å, consistent with strain energy typical of cyclopropane rings .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 3340 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm the quinazolinone scaffold .

  • ¹H NMR: Signals at δ 1.15–1.30 ppm (cyclopropyl CH₂), δ 6.80–7.50 ppm (aromatic protons), and δ 5.20 ppm (NH₂) align with reported data .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization

Structural modifications, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 7, improve metabolic stability and pharmacokinetic profiles . Computational docking studies predict high affinity for bacterial dihydrofolate reductase (DHFR), a validated drug target .

Nickel(II) Chelate Complexes

The Ni(II) complex of 2-cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one exhibits enhanced antifungal activity compared to the parent ligand, attributed to synergistic metal-ligand interactions .

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